molecular formula C16H21NO4 B11074219 (1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

(1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Cat. No.: B11074219
M. Wt: 291.34 g/mol
InChI Key: UKZBXQRBWZXWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is a complex organic compound with a molecular formula of C16H21NO4 This compound is characterized by the presence of a cyclopentyl ring, an acetic acid moiety, and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is unique due to its specific substitution pattern and the presence of both an acetic acid moiety and a methoxyaniline group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-[1-[2-(3-methoxyanilino)-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C16H21NO4/c1-21-13-6-4-5-12(9-13)17-14(18)10-16(11-15(19)20)7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,17,18)(H,19,20)

InChI Key

UKZBXQRBWZXWMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2(CCCC2)CC(=O)O

Origin of Product

United States

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